Cas no 1361499-06-0 (3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid)

3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid
-
- Inchi: 1S/C10H10BrF2NO2/c1-5-7(4-11)6(3-9(15)16)2-8(14-5)10(12)13/h2,10H,3-4H2,1H3,(H,15,16)
- InChI Key: SUULBWPTAQSXNT-UHFFFAOYSA-N
- SMILES: BrCC1C(C)=NC(C(F)F)=CC=1CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 253
- Topological Polar Surface Area: 50.2
- XLogP3: 1.9
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A020005250-1g |
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid |
1361499-06-0 | 97% | 1g |
$1,680.00 | 2022-04-03 | |
Alichem | A020005250-500mg |
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid |
1361499-06-0 | 97% | 500mg |
$1,029.00 | 2022-04-03 |
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid Related Literature
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Jie Lv,Shuangling Wang,Cong Zhang,Yulong Lin,Yan Fu,Meng Li Analyst, 2020,145, 5032-5040
Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid
Professional Introduction to 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic Acid (CAS No. 1361499-06-0)
3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid, with the CAS number 1361499-06-0, is a sophisticated organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural features, holds promise in various applications, particularly in the development of novel pharmaceuticals and agrochemicals. The presence of both bromomethyl and difluoromethyl substituents makes it a versatile intermediate, facilitating diverse chemical transformations that are crucial for synthetic chemistry.
The bromomethyl group in the molecule is particularly noteworthy due to its reactivity. This functional group is commonly utilized in nucleophilic substitution reactions, enabling the introduction of various side chains or functional groups onto the pyridine core. Such modifications are essential for tailoring the pharmacological properties of drug candidates. In contrast, the difluoromethyl group is known for its ability to enhance metabolic stability and binding affinity in drug molecules. Its incorporation into a pharmaceutical compound can lead to improved bioavailability and prolonged activity, which are critical factors in drug design.
In recent years, there has been a surge in research focused on developing new therapeutic agents with enhanced efficacy and reduced side effects. The compound 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid has emerged as a valuable building block in this endeavor. Its structural framework allows for further derivatization, enabling researchers to explore a wide range of potential applications. For instance, it can be used to synthesize novel kinase inhibitors, which are increasingly important in the treatment of cancers and inflammatory diseases.
The pyridine core of this compound is particularly interesting from a pharmacological perspective. Pyridine derivatives are well-documented for their role in medicinal chemistry, with many existing drugs featuring this heterocyclic structure. The acetic acid moiety at the 4-position adds another layer of functionality, making it possible to engage in various chemical reactions that can modify its pharmacokinetic properties. This flexibility is crucial for optimizing drug candidates for clinical use.
Recent advancements in computational chemistry have further highlighted the potential of 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid. Molecular modeling studies have demonstrated that this compound can interact with biological targets in multiple ways, suggesting its utility in designing multitarget drugs. Such drugs have the potential to address complex diseases more effectively by simultaneously modulating several pathways. This approach aligns with the growing trend toward personalized medicine, where drugs are tailored to individual patients based on their unique biological profiles.
The synthesis of this compound involves several key steps that showcase the ingenuity of modern organic chemistry. The introduction of the bromomethyl group typically requires careful control of reaction conditions to ensure high yield and purity. Similarly, the incorporation of the difluoromethyl group often involves palladium-catalyzed cross-coupling reactions, which are highly efficient but require precise optimization. These synthetic strategies highlight the importance of advanced chemical techniques in producing complex molecules like 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid.
In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid (CAS No. 1361499-06-0) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. The ongoing research into this compound underscores its potential to contribute to next-generation medicines that offer improved efficacy and safety profiles.
1361499-06-0 (3-(Bromomethyl)-6-(difluoromethyl)-2-methylpyridine-4-acetic acid) Related Products
- 941964-53-0(1-(2H-1,3-benzodioxol-5-yl)-3-{1-(3,4-dimethylphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)
- 1252859-73-6(2-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-4-one)
- 2034431-30-4(N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide)
- 1906935-63-4(4-Bromo-2,3-dihydrobenzofuran-7-amine)
- 2580250-00-4(2-(4-{(tert-butoxy)carbonylamino}-1H-pyrazol-1-yl)methylbenzoic acid)
- 1798334-07-2(Chembl4126270)
- 898444-40-1(N'-{2-1-(benzenesulfonyl)piperidin-2-ylethyl}-N-cyclopentylethanediamide)
- 1060213-40-2(1-(azepan-1-yl)-2-[4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl]ethan-1-one)
- 4116-42-1(4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}-2-hydroxybenzoic acid)
- 1805881-86-0(4-(3-Bromo-2-oxopropyl)-3-(chloromethyl)mandelic acid)



